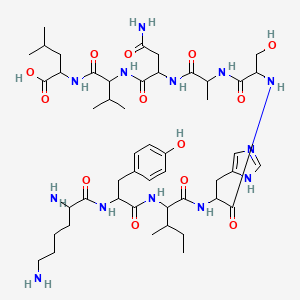
H-DL-Lys-DL-Tyr-DL-xiIle-DL-His-DL-Ser-DL-Ala-DL-Asn-DL-Val-DL-Leu-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mitogen-activated protein kinase fragments are a family of ubiquitous proline-directed, protein-serine/threonine kinases. These fragments participate in signal transduction pathways that control intracellular events, including acute responses to hormones and major developmental changes in organisms . Mitogen-activated protein kinases are major components of pathways controlling embryogenesis, cell differentiation, cell proliferation, and cell death .
Vorbereitungsmethoden
Mitogen-activated protein kinase fragments are typically prepared through recombinant DNA technology. This involves cloning the gene encoding the kinase fragment into an expression vector, transforming the vector into a suitable host cell (such as Escherichia coli), and inducing the expression of the protein. The protein is then purified using affinity chromatography techniques .
Analyse Chemischer Reaktionen
Mitogen-activated protein kinase fragments undergo various types of reactions, including phosphorylation and dephosphorylation. These reactions are crucial for their activation and inactivation. Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and protein phosphatases for dephosphorylation . The major products formed from these reactions are phosphorylated or dephosphorylated kinase fragments .
Wissenschaftliche Forschungsanwendungen
Mitogen-activated protein kinase fragments have a wide range of scientific research applications. In chemistry, they are used to study signal transduction pathways and protein-protein interactions. In biology, they are used to investigate cellular processes such as cell growth, differentiation, and apoptosis . In medicine, they are used to develop targeted therapies for diseases such as cancer and diabetes . In industry, they are used in the development of biosensors and diagnostic tools .
Wirkmechanismus
Mitogen-activated protein kinase fragments exert their effects by participating in a cascade of phosphorylation events. These events are initiated by extracellular signals, such as growth factors or stress, which activate a series of kinases. The activated kinases then phosphorylate the mitogen-activated protein kinase fragments, leading to their activation. The activated fragments then phosphorylate downstream targets, resulting in changes in gene expression and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Mitogen-activated protein kinase fragments are similar to other protein kinases, such as protein kinase A and protein kinase C. they are unique in their ability to be activated by dual phosphorylation on a tripeptide motif (Thr-X-Tyr) located in the kinase activation loop . Similar compounds include extracellular signal-regulated kinases, c-Jun N-terminal kinases, and p38 kinases .
Eigenschaften
Molekularformel |
C48H77N13O13 |
|---|---|
Molekulargewicht |
1044.2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















